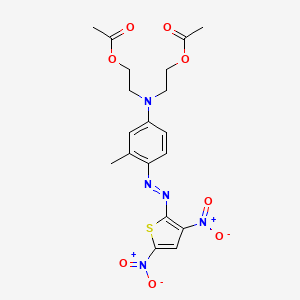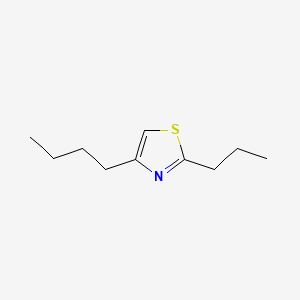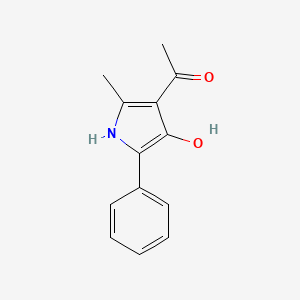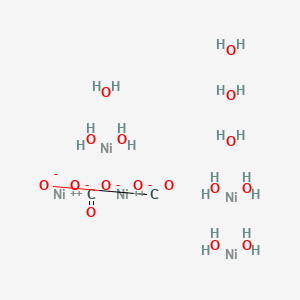
Nickel(ii)carbonate basic tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nickel(ii)carbonate basic tetrahydrate can be synthesized through several methods:
Reaction of Nickel Sulfate with Sodium Carbonate: This method involves treating solutions of nickel sulfate with sodium carbonate, resulting in the formation of this compound.
Electrolytic Oxidation: The hydrated carbonate can also be prepared by electrolytic oxidation of nickel in the presence of carbon dioxide.
Chemical Reactions Analysis
Nickel(ii)carbonate basic tetrahydrate undergoes various chemical reactions:
Scientific Research Applications
Nickel(ii)carbonate basic tetrahydrate has several scientific research applications:
Catalyst Precursor: It is used as a precursor to synthesize spinel nickel cobaltite (NiCo₂O₄) nanoparticles for supercapacitor applications.
Nanocrystalline Nickel Disulfide: It is used to prepare nanocrystalline nickel disulfide via solid-state reactions.
Hydrogen Peroxide Production: It acts as a catalyst to produce hydrogen peroxide on carbon cathodes.
Electroplating: It is used in the electroplating of nickel.
Ceramic Applications: It is used in ceramic colors and glazes.
Mechanism of Action
The mechanism of action of nickel(ii)carbonate basic tetrahydrate involves its hydrolysis upon contact with aqueous acids, forming [Ni(H₂O)₆]²⁺ ions and liberating water and carbon dioxide . This process is crucial in its role as a catalyst and in various industrial applications.
Comparison with Similar Compounds
Nickel(ii)carbonate basic tetrahydrate can be compared with other similar compounds such as:
Nickel(ii)carbonate: This compound is simpler and more likely encountered in the laboratory.
Nickel(ii)carbonate hydroxide tetrahydrate: This compound has a similar molecular formula and is used in similar applications.
This compound stands out due to its specific applications in catalysis, electroplating, and ceramic industries, making it a versatile and valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C2H20Ni5O16 |
|---|---|
Molecular Weight |
593.64 g/mol |
IUPAC Name |
nickel;nickel(2+);dicarbonate;decahydrate |
InChI |
InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;;;;2*+2;;;;;;;;;;/p-4 |
InChI Key |
KSQJQIDWVHEXCI-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)

![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

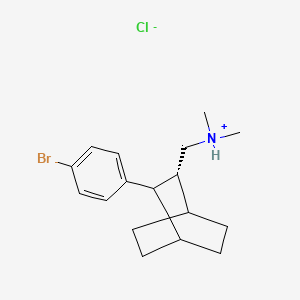


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
